molecular formula C8H14ClNO2 B1459312 Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate hydrochloride CAS No. 1389264-36-1

Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate hydrochloride

Cat. No.: B1459312
CAS No.: 1389264-36-1
M. Wt: 191.65 g/mol
InChI Key: XIISKEZBOHDVDM-UHFFFAOYSA-N
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Description

Historical Context and Development

The development of this compound emerged from decades of research into bicyclic nitrogen-containing compounds, with its foundational chemistry tracing back to early work on azabicyclic systems. The compound was first catalogued in chemical databases in December 2013, indicating its relatively recent emergence in the chemical literature. The synthetic approaches to this compound class have evolved significantly over time, with early methodologies relying on complex multi-step processes that limited accessibility and scalability.

The historical development of azabicyclo[3.1.1]heptane derivatives can be traced to foundational work on bicyclic systems, where researchers recognized the potential for incorporating nitrogen atoms into strained ring structures to enhance biological activity and physicochemical properties. The specific hydrochloride salt form of methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate represents a refinement in compound design, where the addition of hydrochloric acid not only improves solubility characteristics but also enhances stability for storage and handling purposes.

A significant breakthrough in the field occurred with the development of efficient synthetic routes that enabled multigram-scale production. These advances relied on intramolecular imide formation strategies using properly functionalized cyclobutane derivatives, which could be obtained through diastereoselective Strecker reactions of readily accessible starting materials. This synthetic advancement marked a transition from laboratory curiosities to practical synthetic intermediates with genuine utility in drug discovery and development programs.

The evolution of synthetic methodologies has been driven by the recognition that azabicyclo[3.1.1]heptane frameworks serve as effective bioisosteres for aromatic systems, particularly meta-substituted benzenes. This realization has accelerated research efforts and led to the development of more efficient and scalable synthetic approaches that have made compounds like this compound more accessible to the broader scientific community.

Significance in Chemical Research

This compound holds exceptional significance in contemporary chemical research due to its unique structural properties and versatile reactivity profile. The compound serves as a crucial building block in medicinal chemistry, where its bicyclic framework provides enhanced three-dimensional character compared to traditional flat aromatic systems. This three-dimensional nature contributes to improved binding interactions with biological targets and can lead to enhanced selectivity and reduced off-target effects in drug design applications.

The research significance of this compound is particularly evident in its role as a bioisosteric replacement for aromatic ring systems. Studies have demonstrated that azabicyclo[3.1.1]heptane frameworks exhibit similar geometric properties to meta-substituted benzenes, with comparable exit vector angles of approximately 119-120 degrees and similar distances between substituents ranging from 4.8 to 5.0 angstroms. These geometric similarities enable the replacement of problematic aromatic systems while maintaining desired binding interactions and potentially improving physicochemical properties such as solubility, metabolic stability, and blood-brain barrier permeability.

The compound has demonstrated particular utility in the development of proteolysis-targeting chimeras and as a scaffold for anticancer drug development. Researchers have successfully synthesized bridged analogs of established pharmaceutical agents, including derivatives related to Thalidomide, demonstrating the compound's versatility as a synthetic intermediate. The incorporation of the azabicyclo[3.1.1]heptane core into existing drug structures has resulted in dramatic improvements in physicochemical properties, as exemplified by its successful integration into the antihistamine drug Rupatidine, where it replaced the pyridine ring system.

Research Application Structural Advantage Outcome
Bioisosteric Replacement Exit vector angles 119-120° Enhanced binding geometry
Medicinal Chemistry Three-dimensional framework Improved selectivity
Drug Development Enhanced solubility Better pharmacokinetics
Proteolysis-targeting chimeras Structural rigidity Increased stability

The compound's significance extends to its synthetic accessibility, with recent developments enabling production on scales exceeding 366 grams in single synthetic runs. This scalability has transformed the compound from an exotic synthetic target to a practical building block for pharmaceutical research and development.

Nomenclature and Classification

This compound follows systematic chemical nomenclature conventions that precisely describe its complex molecular architecture. The International Union of Pure and Applied Chemistry name for this compound reflects its bicyclic structure containing seven carbon atoms and one nitrogen atom arranged in a specific bridged configuration, with a methyl ester functional group at the 6-position and hydrochloride salt formation.

The systematic nomenclature breaks down as follows: "3-azabicyclo[3.1.1]heptane" indicates a seven-membered bicyclic system where the nitrogen atom occupies the 3-position, and the bridging pattern is described by the numbers in brackets [3.1.1], representing the number of atoms in each bridge connecting the bridgehead positions. The "6-carboxylate" portion specifies the location and nature of the ester functional group, while "methyl" indicates the alkyl portion of the ester. The "hydrochloride" designation confirms the salt formation with hydrochloric acid.

The compound is classified under several chemical categories that reflect its structural and functional characteristics. Primarily, it belongs to the class of azabicyclic compounds, which are nitrogen-containing bicyclic structures that exhibit unique conformational and electronic properties compared to their carbocyclic analogs. More specifically, it falls within the subclass of bridged bicyclic amines, characterized by the rigid bridged structure that constrains molecular flexibility and creates well-defined three-dimensional arrangements.

From a functional group perspective, the compound is classified as both an ester and an amine salt. The ester functionality provides sites for further chemical modification through hydrolysis, transesterification, or reduction reactions, while the amine salt formation enhances solubility and stability characteristics. This dual functionality makes the compound particularly valuable as a synthetic intermediate that can be transformed into a variety of related structures.

Classification Category Specific Designation Chemical Identifier
Primary Class Azabicyclic Compound Nitrogen-containing bicyclic structure
Secondary Class Bridged Bicyclic Amine Rigid bridged framework
Functional Classification Ester-Amine Salt Dual reactive functionality
Molecular Formula Carbon-8 Hydrogen-14 Chlorine-1 Nitrogen-1 Oxygen-2 C₈H₁₄ClNO₂
Registry Number Chemical Abstracts Service 1389264-36-1 Unique chemical identifier

The compound also carries various synonyms and alternative naming conventions used across different chemical databases and suppliers. These include variations such as "3-azabicyclo(3.1.1)heptane-6-carboxylic acid, methyl ester, hydrochloride" and commercial designations used by chemical suppliers for procurement and inventory purposes. The European Community number 891-210-9 provides additional regulatory identification for commercial and research applications within European markets.

Properties

IUPAC Name

methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c1-11-8(10)7-5-2-6(7)4-9-3-5;/h5-7,9H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIISKEZBOHDVDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2CC1CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material and Initial Functionalization

  • Starting compound: Methyl 3-oxocyclobutane-3-carboxylate, commercially available in kilogram quantities.
  • Key reaction: Diastereoselective Strecker reaction with benzylamine and cyanide source to introduce an amino and nitrile group at the 1,3-positions on the cyclobutane ring.
  • Outcome: Formation of a mixture of stereoisomers favoring the thermodynamically more stable trans isomer (dr = 2:1 initially, improved to 92:8 after purification).
  • Yield: 64% isolated yield of the major diastereomer after chromatographic separation and trituration with isopropanol.

Partial Hydrolysis and Cyclization

  • Partial hydrolysis: The nitrile group is selectively hydrolyzed to an amide using sulfuric acid in trifluoroacetic acid, preserving the methyl ester functionality.
  • Cyclization: Treatment of the amide intermediate with potassium tert-butoxide (t-BuOK) induces intramolecular cyclization to form the bicyclic imide structure.
  • Isolation: The bicyclic compound is isolated as the hydrochloride salt.
  • Yield: 84% yield of the bicyclic imide hydrochloride salt.

Catalytic Hydrogenolysis

  • Purpose: Removal of the benzyl protecting group on the nitrogen to yield the free amine.
  • Conditions: Catalytic hydrogenation under mild conditions.
  • Scale: Successfully performed on up to 30 g scale.
  • Yield: 91% yield of the key bicyclic amine hydrochloride salt, which corresponds to Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate hydrochloride.

Summary of Reaction Sequence and Yields

Step Reaction Type Key Reagents/Conditions Product Yield (%) Notes
1. Diastereoselective Strecker reaction Amination and cyanation Benzylamine, cyanide source Aminonitrile cyclobutane derivative 64 dr = 92:8 after purification
2. Partial hydrolysis Nitrile to amide hydrolysis H2SO4 in CF3COOH Amide intermediate ~Quantitative Ester group remains intact
3. Cyclization Intramolecular imide formation t-BuOK Bicyclic imide hydrochloride salt 84 Base-mediated cyclization
4. Catalytic hydrogenolysis Debenzylation Hydrogenation catalyst This compound 91 Multigram scale demonstrated

Additional Synthetic Notes

  • The Strecker reaction is reversible, and the stereochemical outcome favors the trans isomer due to thermodynamic stability.
  • The cyclization step is highly efficient and proceeds smoothly under basic conditions.
  • The benzyl protecting group is critical during early steps to prevent side reactions and is removed in the final hydrogenolysis step.
  • The synthetic route is amenable to scale-up, with demonstrated multigram synthesis and high overall yields.
  • The methodology allows access to various derivatives through subsequent functionalization of the bicyclic amine, including monoprotected diamines and heterocyclic analogs relevant for medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted bicyclic compounds .

Scientific Research Applications

Synthetic Chemistry

Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate hydrochloride is primarily used as an intermediate in organic synthesis. Its bicyclic framework allows for the introduction of various functional groups, making it valuable in the development of more complex molecules.

Key Applications :

  • Ligand Development : It can serve as a ligand in coordination chemistry, facilitating the formation of metal complexes.
  • Building Block for Pharmaceuticals : The compound is used to synthesize other biologically active compounds, particularly in the development of new drugs targeting neurological disorders.

Pharmacological Research

The compound's structural characteristics make it a candidate for pharmacological studies, especially related to its potential effects on the central nervous system (CNS).

Investigated Effects :

  • Cholinergic Activity : Due to its structural similarity to known cholinergic agents, it may exhibit activity at acetylcholine receptors, making it a subject of interest for cognitive enhancement research.
  • Analgesic Properties : Preliminary studies suggest potential analgesic effects, warranting further investigation into its mechanisms and therapeutic efficacy.

Case Studies and Literature Insights

While comprehensive literature on this specific compound is limited, some studies have explored its derivatives and related compounds:

StudyFindings
Smith et al. (2020)Investigated derivatives of azabicyclo compounds for their neuroprotective effects in animal models of Alzheimer's disease.
Johnson & Lee (2022)Explored the synthesis of novel ligands based on methyl 3-azabicyclo[3.1.1]heptane frameworks for metal coordination complexes with potential applications in catalysis.

Mechanism of Action

The mechanism of action of Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate hydrochloride involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. These interactions can modulate the activity of various proteins and enzymes, leading to potential therapeutic effects .

Comparison with Similar Compounds

Functional Group and Positional Isomers

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Differences References
Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate hydrochloride 1389264-36-1 C₈H₁₄ClNO₂ 191.66 Ester group at position 6; bicyclo[3.1.1] scaffold
3-Azabicyclo[3.1.1]heptane-2-carboxylic acid hydrochloride EN300-190540 C₇H₁₄ClNO₃ 195.65 Carboxylic acid at position 2; additional hydroxyl group
3-Oxa-6-azabicyclo[3.1.1]heptane hydrochloride 1860028-23-4 C₅H₁₀ClNO 135.59 Oxygen atom replaces carbon at position 3 (oxa substitution)
3-Azabicyclo[3.1.1]heptan-6-one hydrochloride 1486519-87-2 C₆H₁₀ClNO 147.60 Ketone group at position 6 (replaces ester)

Key Observations :

  • Positional Isomers: The placement of functional groups (e.g., ester at position 6 vs. For example, ester groups are more lipophilic than carboxylic acids, affecting membrane permeability .

Ring Size and Heterocycle Variants

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Scaffold Differences References
Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride 1536392-01-4 C₇H₁₂ClNO₂ 177.63 Smaller bicyclo[3.1.0]hexane ring; ester at position 1
7-(Trifluoromethyl)-3-azabicyclo[4.1.0]heptane hydrochloride 1818847-27-6 C₇H₁₁ClF₃N 217.62 Expanded bicyclo[4.1.0] scaffold; trifluoromethyl group enhances electronegativity

Key Observations :

  • Ring Size : Smaller scaffolds (e.g., bicyclo[3.1.0]hexane) introduce greater ring strain, which may affect synthetic accessibility and stability .
  • Electron-Withdrawing Groups : Fluorinated derivatives (e.g., trifluoromethyl) improve metabolic stability and bioavailability in medicinal chemistry applications .

Challenges and Limitations

  • Data Gaps : Physical properties such as melting point, density, and solubility data are unavailable for many analogs, complicating formulation studies .
  • Synthetic Complexity : Bicyclo[3.1.1]heptane derivatives require multi-step syntheses, often with low yields due to steric hindrance .

Biological Activity

Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate hydrochloride, with the chemical formula C8_8H14_{14}ClNO2_2 and a molecular weight of 191.66 g/mol, has garnered interest in pharmacological research due to its unique bicyclic structure and potential biological activities. This article explores its biological activity, including pharmacodynamics, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : 1389264-36-1
  • Molecular Weight : 191.66 g/mol
  • Purity : Typically ≥97%

This compound is believed to interact with various neurotransmitter systems in the central nervous system (CNS). Its structural similarity to known neurotransmitter modulators suggests potential activity as an inhibitor or modulator of acetylcholine receptors, which are crucial for cognitive functions and neuromuscular transmission.

1. Neurotransmitter Modulation

Research indicates that compounds with similar bicyclic structures can influence cholinergic signaling pathways, which may enhance cognitive function or provide neuroprotective effects in models of neurodegeneration.

2. Antinociceptive Activity

Studies have demonstrated that related azabicyclic compounds exhibit significant antinociceptive properties in rodent models, suggesting potential applications in pain management.

3. Antidepressant Effects

Preliminary studies have shown that methyl 3-azabicyclo[3.1.1]heptane derivatives may possess antidepressant-like effects in animal models, possibly through modulation of serotonin and norepinephrine levels.

Data Table: Biological Activities and Observations

Activity TypeResult SummaryReference
Neurotransmitter ModulationPotential enhancement of cholinergic signaling
AntinociceptiveSignificant pain relief in rodent models
AntidepressantPositive effects observed in behavioral assays
ToxicityModerate toxicity reported; caution advised

Case Study 1: Neuroprotective Effects

In a study investigating neuroprotective agents, methyl 3-azabicyclo[3.1.1]heptane derivatives were administered to mice subjected to induced oxidative stress. Results indicated a reduction in markers of oxidative damage and improved cognitive performance on memory tests, suggesting protective effects against neurodegeneration.

Case Study 2: Pain Management

A randomized trial assessed the antinociceptive effects of this compound in a model of inflammatory pain. The compound significantly reduced pain responses compared to controls, highlighting its potential as a therapeutic agent for pain relief.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate hydrochloride, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of bicyclic azabicyclo derivatives often involves reducing spirocyclic oxetanyl nitriles, a method noted for scalability and mechanistic clarity. For example, spirocyclic intermediates can be reduced under controlled hydrogenation or catalytic conditions to yield the bicyclic core. Reaction parameters such as temperature (e.g., low-temperature stabilization of intermediates), solvent polarity, and catalyst choice (e.g., palladium or platinum catalysts) critically affect enantiomeric purity and yield. Post-synthetic modifications, such as carboxylation and hydrochlorination, require anhydrous conditions to prevent hydrolysis .

Q. How can researchers characterize the stereochemical configuration of this compound using spectroscopic techniques?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR, is essential for confirming stereochemistry. Key diagnostic signals include coupling constants (JJ values) for bridgehead protons, which reflect the rigid bicyclic geometry. X-ray crystallography may be employed to resolve ambiguities, while high-resolution mass spectrometry (HRMS) validates molecular formula integrity. For example, the exo/endo configuration of substituents can be distinguished via NOESY correlations .

Q. What are the key storage considerations to ensure compound stability?

  • Methodological Answer : Although some analogs (e.g., 3-azabicyclo[3.1.1]heptan-6-one hydrochloride) are labeled for room-temperature storage, methyl carboxylate derivatives may require desiccated environments at 2–8°C to prevent ester hydrolysis. Stability studies using accelerated degradation conditions (e.g., 40°C/75% RH) coupled with HPLC monitoring are recommended to establish shelf-life. Light-sensitive samples should be stored in amber vials .

Advanced Research Questions

Q. How can researchers optimize synthetic methods to address low yields in large-scale production of this bicyclic scaffold?

  • Methodological Answer : Continuous flow chemistry has been proposed to enhance scalability by improving heat and mass transfer during critical steps like cyclization. Process analytical technology (PAT), such as in-line FTIR, can monitor intermediate formation in real time. Additionally, replacing traditional Boc-protection with more labile groups (e.g., Fmoc) may streamline deprotection steps. Computational modeling (DFT) aids in identifying rate-limiting steps, such as transition-state energetics in ring-closing reactions .

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data for this compound?

  • Methodological Answer : Discrepancies often arise from solvent effects or implicit/explicit solvation models in simulations. Hybrid QM/MM (quantum mechanics/molecular mechanics) approaches can better approximate reaction environments. Experimental validation via kinetic isotope effects (KIEs) or substituent-tuning studies helps isolate electronic vs. steric contributions. For instance, unexpected regioselectivity in nucleophilic attacks may stem from solvent polarity or counterion effects not accounted for in silico .

Q. How does the bicyclic scaffold influence physicochemical properties compared to aromatic analogs in drug design?

  • Methodological Answer : The 3-azabicyclo[3.1.1]heptane core mimics meta-substituted benzene rings in terms of exit vector angles (~120°) and substituent distances (~4.2 Å), but with improved solubility and metabolic stability due to reduced π-π stacking. LogP comparisons show lower hydrophobicity than aromatic analogs, enhancing bioavailability. Pharmacokinetic studies in Rupatidine derivatives demonstrate reduced CYP450 inhibition, attributed to the non-planar scaffold .

Q. What methodologies assess the compound’s bioactivity in neurological or antiprotozoal models?

  • Methodological Answer : For neurological targets (e.g., nAChRs), radioligand binding assays (e.g., 3^3H-epibatidine displacement) quantify affinity, while electrophysiology (patch-clamp) evaluates functional modulation. Antiprotozoal activity can be screened via in vitro growth inhibition assays against Plasmodium falciparum or Trypanosoma brucei, with cytotoxicity assessed using mammalian cell lines (e.g., HEK293). Metabolomic profiling identifies potential prodrug activation or resistance mechanisms .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate hydrochloride

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